disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate
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Overview
Description
Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate is a complex organic compound featuring a brominated furan ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Aldol Condensation: The brominated furan undergoes an aldol condensation with a suitable aldehyde, such as 3-methylpent-2-enedioate, in the presence of a base like sodium hydroxide. This reaction forms the desired conjugated diene system.
Neutralization: The resulting product is neutralized with disodium to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent quality and yield.
Automated Condensation: Employing automated systems for the aldol condensation to maintain precise reaction conditions.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, modulating their activity. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: Shares the brominated furan ring but lacks the conjugated diene system.
3-Methylpent-2-enedioic acid: Contains the conjugated diene system but lacks the brominated furan ring.
Uniqueness
Disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate is unique due to the combination of a brominated furan ring and a conjugated diene system, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO5.2Na/c1-6(4-10(13)14)8(11(15)16)5-7-2-3-9(12)17-7;;/h2-5H,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2/b6-4+,8-5-;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXWQQLDIGCNRP-AUQGWTMFSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C(=CC1=CC=C(O1)Br)C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C(=C/C1=CC=C(O1)Br)/C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrNa2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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